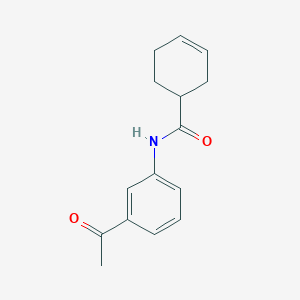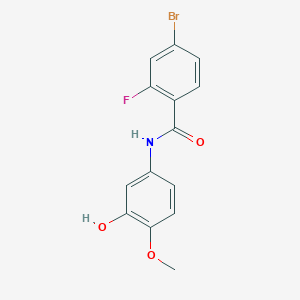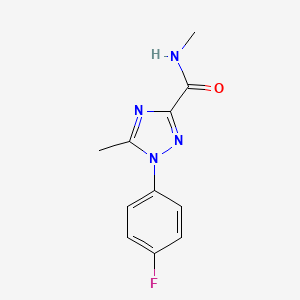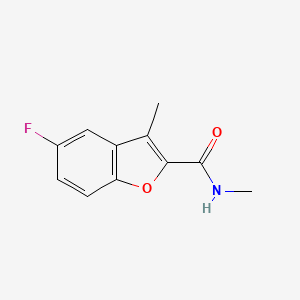![molecular formula C13H21N3O2 B7455058 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane, also known as PDN, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PDN is a spirocyclic compound that contains a piperidine ring and two carbonyl groups, making it a versatile molecule for various applications. In
Mécanisme D'action
The mechanism of action of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane involves its interaction with various molecular targets in the body. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can also inhibit the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has been shown to have various biochemical and physiological effects in the body. In animal studies, 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has been shown to improve cognitive function and memory retention. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has also been shown to reduce inflammation and alleviate the symptoms of inflammatory diseases, such as rheumatoid arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has some limitations for lab experiments. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane is a spirocyclic compound that can be challenging to synthesize, and the yield of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can be low. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane also has a short half-life in the body, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane. One direction is to optimize the synthesis method of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane to improve the yield and purity of the compound. Another direction is to explore the potential of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Further studies are also needed to elucidate the mechanism of action of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane and its interaction with molecular targets in the body. Overall, 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has significant potential as a therapeutic agent, and further research is needed to explore its full potential.
Méthodes De Synthèse
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can be synthesized using various methods, including the reaction of 2,4-dioxo-1,3-diazaspiro[4.4]nonane with piperidine in the presence of a catalyst. Another method involves the reaction of 2,4-dioxo-1,3-diazaspiro[4.4]nonane with piperidine hydrochloride in the presence of a base. The yield of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.
Applications De Recherche Scientifique
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has been studied extensively for its potential as a therapeutic agent for various diseases. One of the primary applications of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane is in the treatment of Alzheimer's disease. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is essential for memory and learning. By inhibiting acetylcholinesterase, 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can increase the level of acetylcholine in the brain, improving cognitive function.
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has also been studied for its potential as an anti-inflammatory agent. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammatory diseases. By inhibiting the production of these cytokines, 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can reduce inflammation and alleviate the symptoms of inflammatory diseases.
Propriétés
IUPAC Name |
3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c17-11-13(6-2-3-7-13)14-12(18)16(11)10-15-8-4-1-5-9-15/h1-10H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAUTBRFJZOCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C3(CCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)




![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)
![5-Cyclopropyl-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455031.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)

![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)
![6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455062.png)

![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)